molecular formula C22H18N2O3 B3553368 N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide

N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide

Cat. No. B3553368
M. Wt: 358.4 g/mol
InChI Key: ZIVLTFPKQCTXLT-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as MNPA, is a chemical compound that belongs to the class of acrylamides. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. MNPA has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. This compound has also been investigated as a potential inhibitor of protein kinase C, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood, but it is believed to exert its biological effects by inhibiting protein kinase C. This inhibition leads to the suppression of cell growth and proliferation, which may contribute to its anticancer and antitumor activities. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. However, this compound is insoluble in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. This compound may also have potential applications in material science, such as the development of novel materials with unique optical and electronic properties. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully understand its potential.

properties

IUPAC Name

(E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-16-7-5-11-19(13-16)23-22(25)21(18-9-3-2-4-10-18)15-17-8-6-12-20(14-17)24(26)27/h2-15H,1H3,(H,23,25)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVLTFPKQCTXLT-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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